2-(2-Fluorophenyl)-1-hydrazinecarbothioamide
Description
2-(2-Fluorophenyl)-1-hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a fluorophenyl substituent at the ortho position of the aromatic ring. Thiosemicarbazides are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
(2-fluoroanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQQMLWXGQUWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NNC(=S)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Step 1: 2-Fluoroaniline reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form 2-(2-fluorophenyl)thiourea.
Step 2: The 2-(2-fluorophenyl)thiourea is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorophenyl derivatives.
Scientific Research Applications
Unfortunately, the search results provided do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "2-(2-Fluorophenyl)-1-hydrazinecarbothioamide". However, based on the available information, here's what can be gathered about this compound and related substances:
1. Chemical Information and Properties:
- Name and Identifiers: The compound is also known as this compound .
- Structure: It has a specific 2D and 3D structure .
- Molecular Formula: The molecular formula is C7H8FN3S .
2. Synthesis and Preparation:
- The search results mention the preparation of camphor thiosemicarbazone compounds, which involves using camphor as a raw material and reacting it with thiosemicarbazide . While this is not directly about this compound, it provides context on synthesizing related thiosemicarbazone compounds.
3. Potential Applications and Activities:
- Antioxidant Activity: Hydrazinecarbothioamides, in general, have shown excellent antioxidant activity .
- Antitumor Activity: Camphor thiosemicarbazone compounds have demonstrated good inhibitory activity against human multiple myeloma cells, human breast cancer cells, and human non-small cell lung cancer cells . The search results indicate the potential of thiosemicarbazone fragments in developing antitumor drugs .
- Multidrug Resistance Reversal: Isatin-β-thiosemicarbazones have been investigated for their potential to overcome cancer multidrug resistance (MDR) .
4. Safety and Hazards:
- 2-(4-Fluorophenyl)-1-hydrazinecarbothioamide (a related compound) is classified with the following hazards :
- Harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin and serious eye irritation.
- May cause respiratory irritation.
5. Structural Information:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The substituent on the phenyl ring significantly impacts the physicochemical and biological behavior of hydrazinecarbothioamide derivatives. Below is a comparative analysis of key analogs:
†Calculated based on analogous structures.
Key Observations:
- However, chlorine’s higher lipophilicity (ClogP: 2.94 vs. F: 2.17) may enhance membrane permeability .
- Electronic Effects: The nitro group in H4 () exhibits stronger electron-withdrawing effects than fluorine, which could stabilize charge-transfer interactions in biological systems.
- Biological Activity: The 4-chlorophenyl derivative () demonstrates anticancer activity, suggesting halogenated analogs may disrupt cellular pathways via halogen bonding or hydrophobic interactions.
Structural Conformation and Stability
- X-ray Crystallography: The (E)-configuration of imine functionality in analogs like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () confirms planar geometry, critical for π-π stacking with biological targets .
- Spectroscopic Data: IR spectra of nitro- and chloro-substituted compounds () reveal distinct C=O (1686–1690 cm⁻¹) and C=S (1177–1182 cm⁻¹) stretches, indicating substituent-dependent electronic modulation .
Biological Activity
2-(2-Fluorophenyl)-1-hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its antioxidant properties, antimicrobial effects, and potential as an anticancer agent. Additionally, we will explore relevant case studies and research findings that highlight the significance of this compound in various biological contexts.
Chemical Structure and Properties
This compound has the chemical formula C₇H₈FN₃S. Its structure features a hydrazinecarbothioamide moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈FN₃S |
| Molecular Weight | 185.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . A study evaluated several hydrazinecarbothioamides and found that this compound showed excellent antioxidant properties using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method, which measures the ability to scavenge free radicals .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance antimicrobial efficacy .
Anticancer Potential
Emerging studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in various cell lines. For instance, compounds with similar structures have been reported to exhibit cytotoxicity against human glioblastoma and melanoma cells, indicating a potential role for this compound in cancer therapy .
Study 1: Antioxidant and Antimicrobial Evaluation
A recent investigation synthesized several hydrazinecarbothioamides, including this compound, and assessed their biological activities. The study concluded that the compound demonstrated significant antioxidant activity alongside notable antimicrobial effects against pathogenic bacteria. The findings suggest that further exploration could lead to new therapeutic agents for oxidative stress-related diseases and infections .
Study 2: Structure-Activity Relationship Analysis
In a detailed SAR study, researchers evaluated various derivatives of hydrazinecarbothioamides to determine their biological activities. The analysis revealed that specific substitutions on the phenyl ring significantly influenced both antioxidant and antimicrobial activities. This highlights the importance of structural modifications in enhancing the biological efficacy of this compound .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of oxidative stress : By scavenging free radicals and reducing oxidative damage.
- Interaction with microbial targets : Disrupting cellular processes in bacteria leading to cell death.
- Induction of apoptosis in cancer cells : Triggering programmed cell death pathways through specific molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
